3',5'-Bis-O-(tert-butyldimethylsilyl)-deoxycytidine
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Overview
Description
3’,5’-Bis-O-(tert-butyldimethylsilyl)-deoxycytidine is a modified nucleoside analog. It is characterized by the presence of tert-butyldimethylsilyl groups at the 3’ and 5’ positions of the deoxycytidine molecule. This modification enhances the compound’s stability and lipophilicity, making it useful in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,5’-Bis-O-(tert-butyldimethylsilyl)-deoxycytidine typically involves the protection of the hydroxyl groups at the 3’ and 5’ positions of deoxycytidine with tert-butyldimethylsilyl chloride. The reaction is usually carried out in the presence of a base such as imidazole or pyridine to facilitate the silylation process. The reaction conditions often include anhydrous solvents like dichloromethane or tetrahydrofuran to prevent hydrolysis of the silyl groups.
Industrial Production Methods
While specific industrial production methods for 3’,5’-Bis-O-(tert-butyldimethylsilyl)-deoxycytidine are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
3’,5’-Bis-O-(tert-butyldimethylsilyl)-deoxycytidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can replace the tert-butyldimethylsilyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or alkoxides can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
3’,5’-Bis-O-(tert-butyldimethylsilyl)-deoxycytidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Employed in studies of DNA and RNA synthesis and repair mechanisms.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the development of pharmaceuticals and diagnostic tools.
Mechanism of Action
The mechanism of action of 3’,5’-Bis-O-(tert-butyldimethylsilyl)-deoxycytidine involves its incorporation into DNA or RNA strands during synthesis. The presence of the tert-butyldimethylsilyl groups can inhibit the activity of enzymes involved in nucleic acid metabolism, leading to disruptions in DNA or RNA synthesis and function. This can result in antiviral or anticancer effects by preventing the replication of viruses or the proliferation of cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 3’,5’-Bis-O-(tert-butyldimethylsilyl)-thymidine
- 3’,5’-Bis-O-(tert-butyldimethylsilyl)-uridine
- 3’,5’-Bis-O-(tert-butyldimethylsilyl)-adenosine
Uniqueness
3’,5’-Bis-O-(tert-butyldimethylsilyl)-deoxycytidine is unique due to its specific modification at the 3’ and 5’ positions, which enhances its stability and lipophilicity compared to other nucleoside analogs. This makes it particularly useful in applications where increased stability and membrane permeability are desired.
Properties
IUPAC Name |
4-amino-1-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]pyrimidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H41N3O4Si2/c1-20(2,3)29(7,8)26-14-16-15(28-30(9,10)21(4,5)6)13-18(27-16)24-12-11-17(22)23-19(24)25/h11-12,15-16,18H,13-14H2,1-10H3,(H2,22,23,25)/t15-,16+,18+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKWHPVGBUBYJIT-LZLYRXPVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1C(CC(O1)N2C=CC(=NC2=O)N)O[Si](C)(C)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC[C@@H]1[C@H](C[C@@H](O1)N2C=CC(=NC2=O)N)O[Si](C)(C)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H41N3O4Si2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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